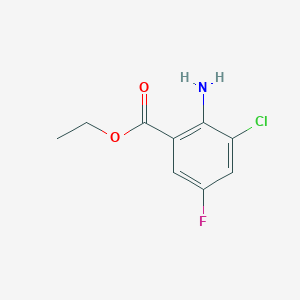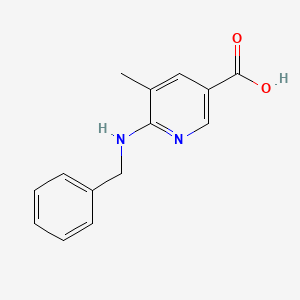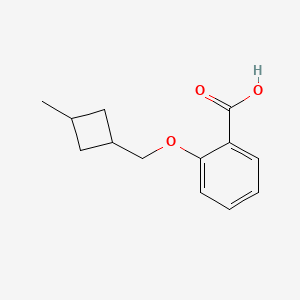![molecular formula C12H9BrClN B15229740 4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine](/img/structure/B15229740.png)
4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C12H8BrClN It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, chlorine, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine typically involves the following steps:
Bromination and Chlorination: The biphenyl core is first subjected to bromination and chlorination reactions to introduce the bromine and chlorine substituents at the desired positions. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Amination: The halogenated biphenyl is then reacted with an amine source, such as ammonia (NH3) or an amine derivative, under suitable conditions to introduce the amine group at the 2-position. This step may require the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The amine group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). Conversely, reduction reactions can convert the amine group to a primary amine or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The biphenyl core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives. These reactions typically require palladium (Pd) catalysts and suitable ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce nitro, nitroso, or primary amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Biological Studies: It may be used in biological research to study the effects of halogenated biphenyl derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Medicinal Chemistry: The compound’s structural features make it a candidate for drug discovery and development, particularly in the design of molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of 4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen substituents can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-4’-chloro-1,1’-biphenyl: This compound lacks the amine group but shares the biphenyl core with bromine and chlorine substituents.
4-Bromo-4’-fluoro-[1,1’-biphenyl]-2-amine: Similar to 4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine but with a fluorine substituent instead of chlorine.
4-Chloro-4’-fluoro-[1,1’-biphenyl]-2-amine: This compound has chlorine and fluorine substituents on the biphenyl core, along with an amine group.
Uniqueness
4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine is unique due to the specific combination of bromine, chlorine, and amine substituents on the biphenyl core
Eigenschaften
Molekularformel |
C12H9BrClN |
|---|---|
Molekulargewicht |
282.56 g/mol |
IUPAC-Name |
5-bromo-2-(4-chlorophenyl)aniline |
InChI |
InChI=1S/C12H9BrClN/c13-9-3-6-11(12(15)7-9)8-1-4-10(14)5-2-8/h1-7H,15H2 |
InChI-Schlüssel |
PEUJCUCVCQFXMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B15229686.png)
![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid](/img/structure/B15229693.png)

![3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B15229701.png)

![1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol](/img/structure/B15229708.png)


![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B15229742.png)

![Ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15229750.png)
